![molecular formula C14H8FNO2 B567640 4'-Cyano-3'-fluorobiphenyl-4-carboxylic acid CAS No. 1260811-82-2](/img/structure/B567640.png)
4'-Cyano-3'-fluorobiphenyl-4-carboxylic acid
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Overview
Description
Molecular Structure Analysis
The InChI code for 4’-Cyano-3’-fluorobiphenyl-4-carboxylic acid is 1S/C14H8FNO2/c15-13-7-11(5-6-12(13)8-16)9-1-3-10(4-2-9)14(17)18/h1-7H,(H,17,18) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The compound should be stored at 4°C .Scientific Research Applications
Synthesis and Properties in Liquid Crystals : The synthesis of 4'-Cyano-3'-fluorobiphenyl-4-carboxylic acid derivatives, particularly 4'-alkyl- and 4'-alkoxy-4-cyano-3-fluorobiphenyls, and their application in liquid crystals have been extensively studied. These compounds, due to their unique structural properties, have significant effects on transition temperatures in liquid crystalline phases. This includes the study of the effects of fluoro substitution ortho to the cyano group in biphenyls, which is known to significantly impact the stability of smectic A and nematic phases in liquid crystals (Gray et al., 1995).
Electrooptical Properties : Certain derivatives of this compound, when combined with other compounds, exhibit useful electrooptical properties. This is particularly relevant in the development of novel liquid crystal materials and technologies (Gray & Kelly, 1981).
Pharmaceutical Applications : Research also delves into the potential pharmaceutical applications of compounds structurally related to this compound. For instance, the synthesis of various pyridonecarboxylic acids, including fluoro, chloro, and cyano derivatives for antibacterial applications, has been reported. These studies explore the structure-activity relationships of these compounds, which is crucial in the development of new antibacterial agents (Matsumoto et al., 1984).
Chemical-Microbial Method for Drug Development : The use of fluorinated analogs of biphenyl derivatives, including those related to this compound, has been explored in the context of drug development. By identifying the optimum sites for fluorination in pro-drug molecules, researchers aim to improve metabolic stability, which is a crucial aspect in pharmaceutical development (Bright et al., 2013).
Material Science and Chemistry : The compound and its derivatives are also studied in the context of material science and chemistry for their unique properties, which include phase transitions and interactions with other chemical entities.
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
4-(4-cyano-3-fluorophenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2/c15-13-7-11(5-6-12(13)8-16)9-1-3-10(4-2-9)14(17)18/h1-7H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQNQAOEJZCAKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718272 |
Source
|
Record name | 4'-Cyano-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1260811-82-2 |
Source
|
Record name | 4'-Cyano-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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